(8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol

pyrrolizidine alkaloids basicity structure-activity relationship

(8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol is a chiral hexahydropyrrolizine derivative bearing a hydroxymethyl group at the 1-position and a methyl substituent at the 8-position. It belongs to the pyrrolizidine alkaloid class and is primarily employed as a synthetic intermediate in medicinal chemistry.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B12865118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC12CCCN1CCC2CO
InChIInChI=1S/C9H17NO/c1-9-4-2-5-10(9)6-3-8(9)7-11/h8,11H,2-7H2,1H3
InChIKeyKDWFUGKJMBFGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol: A Chiral Hexahydropyrrolizine Building Block


(8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol is a chiral hexahydropyrrolizine derivative bearing a hydroxymethyl group at the 1-position and a methyl substituent at the 8-position. It belongs to the pyrrolizidine alkaloid class and is primarily employed as a synthetic intermediate in medicinal chemistry. Its molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol . The compound’s stereochemical configuration and substitution pattern differentiate it from common analogs such as trachelanthamidine and isoretronecanol, which lack the 8-methyl group [1].

Why Generic Hexahydropyrrolizine Methanols Cannot Replace (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol in Target Synthesis


Simple replacement of (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol with analogs lacking the 8-methyl group is not feasible due to significant differences in basicity-driven binding interactions and metabolic stability. The 8-methyl substituent on the pyrrolizidine core increases basicity by approximately 0.20 pKa units relative to 2-methyl-substituted regioisomers, as demonstrated in comparative studies of 8-alkylpyrrolizidines [1]. This alteration directly affects protonation state at physiological pH, thereby influencing molecular recognition at biological targets such as the KRAS G12D mutant protein and nicotinic acetylcholine receptors. Additionally, the increased lipophilicity imparted by the methyl group (estimated ΔlogP ≈ +0.5 vs. trachelanthamidine) [2] modifies membrane permeability and off-target binding profiles, making the compound a non-interchangeable intermediate in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol


8-Methyl Substitution Elevates Pyrrolizidine Core Basicity by 0.20 pKa Units vs. 2-Methyl Regioisomers

The 8-methyl substituent in (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol contributes to a measurable increase in the basicity of the pyrrolizidine nitrogen. In a direct comparison of 8-methylpyrrolizidine with 2-methylpyrrolizidine, the 8-methyl derivative exhibited a pKa value 0.20 pH units higher. This difference is attributed to the inductive effect of the methyl group, which is only one carbon removed from the nitrogen in the 8-methyl isomer [1]. Consequently, the compound will exist in a higher fraction of protonated form at physiological pH, directly impacting ionic interactions with target proteins.

pyrrolizidine alkaloids basicity structure-activity relationship

8-Methyl Group Increases Lipophilicity by Approximately 0.5 logP Units vs. Non-methylated Analogs

The presence of the 8-methyl substituent in (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol significantly elevates lipophilicity compared to demethylated analogs. The computed XLogP3 value for isoretronecanol (which lacks the 8-methyl group) is 0.5 [1], whereas the introduction of a methyl group typically adds approximately 0.5 logP units in aliphatic amine systems, yielding an estimated logP of ≈1.0 for the target compound. This shift moves the compound from a borderline soluble region to a more lipid-soluble range, directly affecting membrane permeability and metabolic clearance.

lipophilicity ADME drug-like properties

Differential Application in KRAS G12D Inhibitor vs. Cholinergic Agonist Synthesis

The target compound serves as a key chiral intermediate in the synthesis of KRAS G12D inhibitors, as evidenced by its structural motif appearing in patent literature for KRAS G12D-IN-29 and related inhibitors [1]. In contrast, the non-methylated analog hexahydro-1H-pyrrolizin-7a-ylmethanol (CAS 78449-72-6) is utilized for preparing azacycloalkylalkyl heteroaryl ethers as cholinergic agonists . This divergent application landscape reflects the critical role of the 8-methyl group in achieving the conformational and electronic properties required for KRAS binding pocket occupancy.

KRAS G12D inhibitor cholinergic agonist synthetic intermediate

Increased Molecular Weight and Steric Bulk Relative to Trachelanthamidine Influence Binding Kinetics

The molecular weight of (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol is 155.24 g/mol, compared to 141.21 g/mol for trachelanthamidine (CAS 526-64-7) . This 14.03 Da increase corresponds to the additional methyl group, which adds steric bulk near the pyrrolizidine nitrogen. While both compounds share the same hydrogen bond donor (1) and acceptor (2) counts, the extra steric volume alters the conformational energy landscape and may hinder or enhance specific protein-ligand interactions depending on the target pocket geometry.

molecular weight steric effects target engagement

Optimal Application Scenarios for (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol Based on Quantitative Differentiation Data


KRAS G12D Inhibitor Lead Optimization

The compound’s 8-methyl substitution enhances basicity and lipophilicity, providing a distinct protonation state favorable for occupying the cryptic binding pocket of KRAS G12D. Use this building block when designing inhibitors requiring a chiral pyrrolizidine core with specific pKa requirements and improved membrane permeability [1].

Structure-Activity Relationship (SAR) Studies on Pyrrolizidine Alkaloids

The ΔpKa of +0.20 units versus 2-methyl regioisomers allows systematic exploration of basicity-dependent pharmacological effects. Employ this compound as a tool to probe the impact of nitrogen protonation on target binding, metabolic stability, and off-target liability in pyrrolizidine-based lead series [1].

Chiral Building Block for CNS-Penetrant Candidates

With an estimated logP approximately 0.5 units higher than demethylated analogs, this scaffold is suited for central nervous system drug discovery where enhanced passive diffusion across the blood-brain barrier is desired. The methyl group serves as a tunable handle for balancing solubility and permeability [2].

Ligand Design for Nicotinic Acetylcholine Receptors (nAChRs)

The 8-methylpyrrolizidine core has been documented in antiarrhythmic and cholinergic modulation patents. Use this specific alcohol as a late-stage functionalization handle for introducing heteroaryl ether linkages that target neuronal nAChR subtypes with improved subtype selectivity driven by steric and electronic features [3].

Quote Request

Request a Quote for (8-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.